4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound with a unique structure that combines a pyrazolone core with a chlorobenzyl group
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds have been known to target enzymes in the cytochrome p-450-dependent pathway .
Mode of Action
It’s likely that it interacts with its targets through a free radical reaction . This involves the compound losing a hydrogen atom at the benzylic position, which can be resonance stabilized .
Biochemical Pathways
The compound likely affects the cytochrome P-450-dependent pathway . This pathway is crucial for the metabolism of various substances in the body. The downstream effects of this interaction could potentially alter the metabolism of certain drugs or substances in the body.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-chlorobenzylamine with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2,4-dihydro-3H-pyrazol-3-one: A simpler analog without the chlorobenzyl group.
4-chlorobenzylamine: The amine precursor used in the synthesis.
2,4-dihydro-3H-pyrazol-3-one derivatives: Various derivatives with different substituents.
Uniqueness
The uniqueness of 4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyliminomethyl]-5-methyl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-11(12(17)16-15-8)7-14-6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGAGOUEQDWGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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